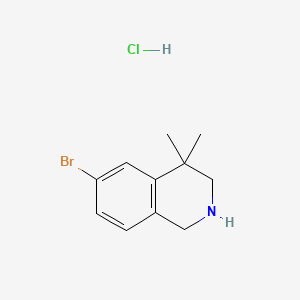

6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Beschreibung

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for the free base form of this compound is established as 6-bromo-4,4-dimethyl-2,3-dihydro-1H-isoquinoline. This nomenclature follows the standard International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, specifically addressing the tetrahydroisoquinoline core structure with appropriate positional designations for substituents. The base molecule consists of a bicyclic framework incorporating a benzene ring fused to a partially saturated six-membered nitrogen-containing heterocycle.

The structural representation of the free base demonstrates a molecular formula of C₁₁H₁₄BrN with a molecular weight of 240.14 grams per mole. The compound features a bromine atom positioned at the 6-carbon of the aromatic ring system and two methyl groups attached to the 4-carbon position of the saturated heterocyclic ring. The Simplified Molecular Input Line Entry System representation for the free base is documented as CC1(C)CNCC2=C1C=C(Br)C=C2, which provides a linear notation describing the complete molecular connectivity.

The hydrochloride salt form modifies the base molecular composition through the addition of hydrochloric acid, resulting in a protonated nitrogen center. This salt formation significantly alters the physical and chemical properties while maintaining the core structural framework. The International Union of Pure and Applied Chemistry nomenclature for the salt form incorporates the hydrochloride designation to indicate the presence of the chloride counterion associated with the protonated nitrogen atom.

Table 1: Structural Parameters of 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline Forms

| Parameter | Free Base | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C₁₁H₁₄BrN | C₁₁H₁₅BrClN |

| Molecular Weight (g/mol) | 240.14 | 276.60 |

| Simplified Molecular Input Line Entry System | CC1(C)CNCC2=C1C=C(Br)C=C2 | CC1(C)CNCC2=C1C=C(Br)C=C2.[H]Cl |

The International Chemical Identifier for the free base is documented as InChI=1S/C11H14BrN/c1-11(2)7-13-6-8-3-4-9(12)5-10(8)11/h3-5,13H,6-7H2,1-2H3. This identifier provides a standardized method for representing the molecular structure in a format suitable for computational applications and database storage. The corresponding International Chemical Identifier Key is XUBWHPFDYPZSEV-UHFFFAOYSA-N, which serves as a unique hash-based identifier derived from the complete International Chemical Identifier string.

Chemical Abstracts Service Registry Numbers and Molecular Formula Validation

The Chemical Abstracts Service registry system assigns distinct numerical identifiers to both the free base and hydrochloride salt forms of this compound. The hydrochloride salt carries the Chemical Abstracts Service registry number 1203684-61-0, which serves as the primary identifier for the salt form in chemical databases and regulatory documentation. This registry number specifically corresponds to the protonated compound complexed with chloride ion, representing the most commonly encountered form in chemical commerce and research applications.

The free base form possesses a separate Chemical Abstracts Service registry number of 1203686-06-9, distinguishing it from the salt form in chemical databases. This differentiation is critical for accurate chemical identification, as the two forms exhibit different physicochemical properties despite sharing the same basic molecular framework. The assignment of distinct registry numbers reflects the Chemical Abstracts Service policy of treating different ionic forms as separate chemical entities.

Molecular formula validation confirms the accuracy of compositional assignments for both forms. The hydrochloride salt demonstrates the molecular formula C₁₁H₁₅BrClN with a molecular weight of 276.60 grams per mole. This composition includes eleven carbon atoms, fifteen hydrogen atoms, one bromine atom, one chlorine atom, and one nitrogen atom. The additional hydrogen and chlorine atoms in the salt form result from the protonation of the nitrogen center and association with the chloride counterion.

Table 2: Chemical Abstracts Service Registry Documentation

| Compound Form | Chemical Abstracts Service Number | Molecular Formula | Molecular Weight (g/mol) | Registry Status |

|---|---|---|---|---|

| Free Base | 1203686-06-9 | C₁₁H₁₄BrN | 240.14 | Active |

| Hydrochloride Salt | 1203684-61-0 | C₁₁H₁₅BrClN | 276.60 | Active |

The validation process for molecular formulas involves cross-referencing multiple authoritative chemical databases to ensure consistency and accuracy. The elemental composition of the hydrochloride salt accounts for the presence of the protonated amine functionality, which results in the addition of one hydrogen atom compared to the neutral free base. The chloride ion contributes the additional chlorine atom, completing the salt composition. This systematic approach to formula validation ensures reliable chemical identification and supports accurate chemical inventory management.

Mass spectrometric data provides additional validation for the molecular weight assignments. The predicted collision cross section data for various ionization states of the free base supports the assigned molecular weight of 240.14 grams per mole. The protonated molecular ion [M+H]⁺ exhibits a mass-to-charge ratio of 240.03824, consistent with the calculated molecular weight plus the mass of a proton. These spectroscopic confirmations strengthen the reliability of the Chemical Abstracts Service registry assignments and molecular formula determinations.

Synonymous Designations in Chemical Databases

Chemical databases employ various synonymous designations to facilitate comprehensive searching and cross-referencing capabilities for this compound. The PubChem database assigns the Compound Identifier number 71303927 to a closely related structure, while the hydrochloride salt appears under different database identifiers across multiple platforms. These alternative identifiers enable researchers to locate the compound using different naming conventions and database structures.

The compound appears in commercial chemical databases under several variant names that reflect different aspects of its chemical structure. Common synonymous designations include "6-bromo-4,4-dimethyl-2,3-dihydro-1H-isoquinoline hydrochloride" and "this compound". These variations accommodate different capitalization conventions and spacing preferences employed by various database systems and chemical suppliers.

The MDL number MFCD16618982 serves as an additional unique identifier in the MDL Information Systems database. This identifier links the compound to structural and property data within the MDL database ecosystem, facilitating integration with computational chemistry applications and property prediction software. The systematic assignment of MDL numbers provides an alternative indexing system that complements Chemical Abstracts Service registry numbers for comprehensive chemical identification.

Table 3: Database Identifier Cross-Reference

| Database System | Identifier | Identifier Type | Compound Form |

|---|---|---|---|

| Chemical Abstracts Service | 1203684-61-0 | Registry Number | Hydrochloride Salt |

| Chemical Abstracts Service | 1203686-06-9 | Registry Number | Free Base |

| MDL Information Systems | MFCD16618982 | MDL Number | Free Base |

| PubChem | 71303927 | Compound Identifier | Related Structure |

Specialized chemical databases may employ additional naming conventions that reflect specific organizational schemes or historical naming practices. The compound may appear under systematic names that emphasize different structural features, such as the tetrahydroisoquinoline core versus the substitution pattern. These alternative names serve to accommodate diverse search strategies and naming preferences within the chemical community.

The International Chemical Identifier Key XUBWHPFDYPZSEV-UHFFFAOYSA-N provides a standardized hash-based identifier that remains consistent across different database platforms. This key enables reliable cross-referencing between databases while maintaining independence from specific naming conventions or identifier schemes. The International Chemical Identifier Key system supports global harmonization of chemical identification practices and facilitates automated data exchange between chemical information systems.

Eigenschaften

IUPAC Name |

6-bromo-4,4-dimethyl-2,3-dihydro-1H-isoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN.ClH/c1-11(2)7-13-6-8-3-4-9(12)5-10(8)11;/h3-5,13H,6-7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAJBLSRAXGBGRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC2=C1C=C(C=C2)Br)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90745150 | |

| Record name | 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203684-61-0 | |

| Record name | 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Bis-Alkylation and Cyclization

The Pictet-Spengler reaction is a cornerstone for constructing tetrahydroisoquinoline scaffolds. For 6-bromo-4,4-dimethyl derivatives, the synthesis begins with 2-(3-bromophenyl)acetonitrile as the starting material.

-

Bis-alkylation : Treatment with methyl iodide in the presence of a strong base (e.g., NaH) introduces dimethyl groups at the α-position of the nitrile.

-

Nitrile Reduction : The nitrile group is reduced to a primary amine using LiAlH₄, yielding 2-(3-bromo-phenyl)-N,N-dimethylethylamine.

-

Cyclization : Reaction with formaldehyde under acidic conditions (e.g., HCl/EtOH) facilitates cyclization to form the tetrahydroisoquinoline core.

Optimization Notes :

Representative Data:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Bis-alkylation | NaH, CH₃I, THF, 0°C → RT | 85 |

| Nitrile reduction | LiAlH₄, Et₂O, reflux | 78 |

| Cyclization | HCl, HCHO, EtOH, 80°C | 92 |

Halogenation Strategies

Post-Cyclization Bromination

Bromination after cyclization ensures precise positioning of the bromine atom.

-

Tetrahydroisoquinoline Formation : Synthesize 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline via Pictet-Spengler cyclization.

-

Electrophilic Bromination : Use N-bromosuccinimide (NBS) in acetic acid at 50°C to introduce bromine at the 6-position.

Challenges :

-

Competing bromination at other aromatic positions necessitates careful temperature control.

-

Excess NBS (>1.2 equiv) leads to di-brominated byproducts.

Bromination Conditions:

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| NBS Equiv | 1.1 | 76 |

| Temperature | 50°C | - |

| Reaction Time | 6 hours | - |

Phosphorus-Mediated Chlorination and Salt Formation

Hydrochloride Salt Preparation

The final step involves converting the free base to the hydrochloride salt:

-

Free Base Isolation : After bromination, the product is extracted into an organic solvent (e.g., dichloromethane).

-

Acid Treatment : Gaseous HCl is bubbled through the solution, precipitating the hydrochloride salt.

Critical Factors :

-

Solvent polarity affects salt solubility; ethers (e.g., Et₂O) yield purer precipitates.

-

Stoichiometric HCl prevents residual free base contamination.

Comparative Analysis of Synthetic Methods

Yield and Scalability

| Method | Total Yield (%) | Scalability | Key Advantage |

|---|---|---|---|

| Pictet-Spengler | 70–81 | High | Regioselective bromination |

| Post-cyclization Br₂ | 65–76 | Moderate | Avoids early-stage bromine |

| N-Alkylation | 42–58 | Low | Simple reagents |

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form nitrones using hydrogen peroxide, catalyzed by selenium dioxide.

Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide and selenium dioxide.

Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various derivatives of tetrahydroisoquinoline, which can be further utilized in different chemical syntheses.

Wissenschaftliche Forschungsanwendungen

6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Medicine: Investigated for its potential therapeutic effects against various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. As a secondary amine, it can form salts with strong acids and participate in various biochemical reactions . The compound’s effects are mediated through its ability to modulate enzyme activities and cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Positional Isomers

8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride

- Molecular Formula : C₁₁H₁₅BrClN (identical to the target compound).

- Key Difference : Bromine at the 8-position instead of the 6-position.

- This compound (CAS: 1203682-59-0) shares the same molecular weight but differs in reactivity due to bromine placement .

7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride

Functional Group Substitutions

6-(Trifluoromethyl)-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride

- Molecular Formula : C₁₁H₁₁F₃ClN (estimated).

- Key Difference : Bromine replaced with a trifluoromethyl (-CF₃) group at the 6-position.

- This substitution alters solubility and reactivity compared to bromine .

6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride

Core Structural Analogs

6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline Hydrochloride

- CAS : 1187830-63-2.

- Key Difference: Quinoline core (nitrogen at position 1) instead of isoquinoline (nitrogen at position 2).

- Impact : The shifted nitrogen alters dipole moments and hydrogen-bonding patterns, affecting interactions with biological targets. Molecular weight remains identical (276.60 g/mol), but applications diverge due to structural preferences in receptor binding .

Comparison Table

Biologische Aktivität

6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS No. 1203684-61-0) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H15BrClN

- Molecular Weight : 276.60 g/mol

- Boiling Point : Not available

- Solubility : Moderately soluble in water (0.0176 mg/ml) .

Antitumor Activity

Recent studies have indicated that tetrahydroisoquinoline derivatives exhibit significant antitumor activities. For instance, compounds similar to 6-bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline have shown effectiveness against various cancer cell lines:

- IC50 Values : The IC50 values for related compounds can range from nanomolar to micromolar concentrations depending on the specific tumor type and mechanism of action .

Neuroprotective Effects

Research suggests that tetrahydroisoquinoline derivatives may possess neuroprotective properties. They have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism often involves modulation of neurotransmitter systems and reduction of oxidative stress .

Antimicrobial Activity

Some studies have reported antimicrobial effects associated with tetrahydroisoquinoline compounds. These compounds may inhibit bacterial growth through various mechanisms, including disruption of cell membrane integrity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of tetrahydroisoquinoline derivatives. Modifications at specific positions on the isoquinoline ring can significantly influence potency and selectivity against target enzymes or receptors .

Case Studies and Research Findings

- Antitumor Activity Study :

- Neuroprotective Study :

- Antimicrobial Study :

Summary of Biological Activities

Q & A

Q. What are the critical steps for synthesizing 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves bromination and cyclization steps starting from a dimethyl-substituted precursor. Key optimization strategies include:

- Catalyst Selection : Use Lewis acids (e.g., AlCl₃) to enhance bromination efficiency at the 6-position.

- Temperature Control : Maintain temperatures between 0–5°C during bromine addition to minimize side reactions.

- Purification : Employ column chromatography (silica gel, eluent: dichloromethane/methanol gradient) followed by recrystallization in ethanol for high purity (>95%) .

- Yield Improvement : Pre-functionalize the isoquinoline core with dimethyl groups before bromination to reduce steric hindrance .

Q. Which spectroscopic techniques are essential for structural confirmation and purity assessment?

Methodological Answer:

- ¹H/¹³C NMR : Analyze chemical shifts to confirm bromine substitution (e.g., deshielding at C6) and dimethyl groups (singlets at δ 1.2–1.5 ppm for CH₃) .

- Mass Spectrometry (ESI–MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 289.1 for C₁₁H₁₃BrN⁺) and isotopic patterns consistent with bromine .

- HPLC : Use reverse-phase C18 columns (UV detection at 254 nm) with acetonitrile/water mobile phases to confirm purity ≥95% .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s biological activity, particularly in receptor-binding studies?

Methodological Answer:

Q. How should contradictory data in biological assays (e.g., varying IC₅₀ across studies) be resolved?

Methodological Answer:

- Reproducibility Checks : Replicate assays under identical conditions (pH, temperature, cell line).

- Orthogonal Assays : Validate binding affinity using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm kinetic parameters .

- Structural Analysis : Perform molecular docking to assess if batch-to-batch variations in stereochemistry (e.g., unintended racemization) affect activity .

Q. What strategies are effective for modifying the compound’s structure to enhance pharmacological properties?

Methodological Answer:

- Substituent Engineering :

- Introduce electron-withdrawing groups (e.g., -NO₂) at C7 to improve metabolic stability.

- Replace bromine with fluorine to reduce molecular weight while retaining binding affinity .

- Prodrug Design : Synthesize ester derivatives (e.g., acetylated amines) to enhance blood-brain barrier permeability .

- Structure-Activity Relationship (SAR) : Systematically vary substituents on the tetrahydroisoquinoline core and correlate changes with in vitro/in vivo data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.